2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.81 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides, while oxidation reactions could modify the sulfonyl group .
Scientific Research Applications
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its chemical properties and biological activity.
2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide: Lacks the methyl group, making it structurally similar but potentially different in reactivity and application.
Uniqueness
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-3-2-4-12(9-11)21(18,19)16-5-7-20-8-6-16/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDFRKEEOEOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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